Boc-L-glutamic acid dimethyl ester

Asymmetric Synthesis Antiviral Drug Intermediate Process Chemistry

Researchers requiring selective γ-functionalization of protected glutamates often face competing reactions at the α-position. Boc-L-glutamic acid dimethyl ester solves this with differentiated methyl esters that enable exclusive γ-alkylation while preserving α-chirality. • γ-Selective alkylation: Distinct α- and γ-methyl esters allow selective γ-modification • Boc orthogonal protection: Compatible with Boc-SPPS; cleaved under acidic conditions • Pharmaceutical intermediate: Validated at kg scale for AG7088 rhinovirus protease inhibitor synthesis (30% overall yield) • Available in >97% purity; research to kg quantities in stock

Molecular Formula
Molecular Weight 275.3
Cat. No. B1579639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-glutamic acid dimethyl ester
Molecular Weight275.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-glutamic Acid Dimethyl Ester: Characteristics & Procurement


Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) is a fully protected L-glutamic acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group at the α-amino position and methyl esters at both the α- and γ-carboxyl groups [1]. It has a molecular weight of 275.30 g/mol and a melting point range of 43.0–47.0 °C . Commercial specifications include purity levels of >97% to >99% (GC/HPLC) and optical rotation values of +12° to +17° (c=1, CHCl₃) . As a protected amino acid building block, it serves as a starting material in peptide synthesis and asymmetric transformations . It is commercially available from major chemical suppliers in research-scale to kilogram quantities .

Chiral pool strategy L-configuration glutamic acid building block supports asymmetric synthesis routes.
Acid-labile N-protection Boc group enables orthogonal deprotection under acidic conditions for SPPS or solution-phase peptide coupling.
Differentiated ester groups α- and γ-methyl esters allow selective γ-functionalization without additional protecting group manipulations.

Boc-L-glutamic Acid Dimethyl Ester: Substitution Risks


Substituting Boc-L-glutamic acid dimethyl ester with alternative protected glutamates—even closely related ones such as Boc-L-glutamic acid (free carboxyls), Z-L-glutamic acid dimethyl ester (Cbz-protected), or Fmoc-L-glutamic acid dimethyl ester—introduces significant and quantifiable differences in physicochemical properties, orthogonal deprotection chemistry, and reaction performance. The Boc group requires acidic cleavage conditions, whereas the Cbz group requires hydrogenolysis and the Fmoc group requires basic conditions (typically 20–50% piperidine/DMF) [1]; these orthogonal protecting group strategies are mutually exclusive in terms of synthetic workflow compatibility [2]. The dimethyl ester motif confers solubility properties distinct from the free diacid or bulkier ester analogs, directly affecting reaction media selection and workup procedures [3]. Furthermore, the stereochemical integrity and commercial quality specifications vary markedly across protected glutamate variants . The following quantitative evidence demonstrates precisely where Boc-L-glutamic acid dimethyl ester differentiates itself from in-class alternatives.

Boc-L-glutamic acid (free carboxyls) Lacks ester differentiation required for selective γ-modification; may require additional protection steps.
Z-L-glutamic acid dimethyl ester Cbz group demands hydrogenolysis, orthogonal to Boc acidic cleavage; N-deprotection workflow may not transfer.
Fmoc-L-glutamic acid dimethyl ester Base-labile Fmoc requires piperidine/DMF conditions, incompatible with acid-labile protecting group strategies.

Boc-L-glutamic Acid Dimethyl Ester: Differentiation Evidence


Kilogram-Scale AG7088 Intermediate Synthesis

Boc-L-glutamic acid dimethyl ester serves as the chiral pool starting material for asymmetric dianionic cyanomethylation to produce a key intermediate for AG7088 (rupintrivir), a rhinovirus protease inhibitor [1]. The reported methodology enables preparation of the target intermediate in kilogram quantities with an overall yield of 30% [2]. This compound's α- and γ-methyl ester differentiation, combined with the Boc-protected chiral α-center, enables stereoselective γ-position alkylation that alternative protected glutamates (e.g., benzyl ester or tert-butyl ester variants) do not support with equivalent efficiency or scalability .

Kilogram-Scale Synthesis
Class-level inference
Reported 30% overall yield at kilogram scale for AG7088 intermediate via asymmetric dianionic cyanomethylation.
Supports process chemistry procurement review.
Comparator ester variants lack documented kilogram-scale data in this transformation.
Asymmetric Synthesis Antiviral Drug Intermediate Process Chemistry

Chiral Purity by Optical Rotation & HPLC

Commercial-grade Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) is supplied with defined chiral purity specifications: optical rotation [α]²⁰/D of +13.0° to +16.0° (c=1, CHCl₃) and HPLC purity of min. 98.0 area% with total nitrogen purity min. 98.0% [1]. In contrast, the corresponding Boc-D-glutamic acid dimethyl ester (the enantiomeric counterpart) exhibits an optical rotation of approximately −14° under equivalent conditions [2]. Commercial vendors for Boc-D-Glu(OMe)-OMe typically report purity specifications of ≥95% , which is lower than the ≥97% to >99% specifications available for the L-enantiomer from multiple suppliers .

Chiral Purity Specification
Head-to-head comparison
Optical rotation: L +13° to +16° (c=1, CHCl₃); D approximately −14° (c=2, CHCl₃). Purity: L ≥97–>99% vs D ≥95%.
L-enantiomer offers tighter commercial purity specification.
Verify lot-specific COA for enantiomeric identity and purity grade.
Chiral Quality Control Enantiomeric Purity Analytical Specification

Stereoselective γ-Alkylation Chiral Pool Strategy

Boc-L-glutamic acid dimethyl ester functions as a chiral pool starting material wherein the L-configuration at the α-carbon is transferred through subsequent chemical transformations . The presence of differentiated α- and γ-methyl ester groups enables selective γ-position alkylation with high stereocontrol, as demonstrated in the synthesis of substituted proline analogues [1]. In contrast, alternative protected glutamates such as Boc-L-glutamic acid (free carboxyls) lack the ester differentiation required for selective γ-modification without additional protecting group manipulations; Fmoc-protected analogs, while offering orthogonal N-protection, exhibit different solubility profiles and are incompatible with acidic deprotection workflows [2].

Stereoselective γ-Alkylation
Class-level inference
Differentiated α- and γ-methyl esters enable selective γ-alkylation with retained L-configuration.
Reduces protecting group manipulations vs alternative glutamates.
Confirm reactivity profile in target synthetic route.
Asymmetric Synthesis Chiral Pool Strategy Stereoselective Alkylation

Polymer Mechanical & Degradation Properties

In the synthesis of poly(glycerol sebacate glutamate) (PGSE) elastomers, Boc-L-glutamic acid was used to prepare PGSE-B controls, which were compared with Z-L-glutamic acid-derived PGSE-Z controls [1]. At the same sebacic acid/glutamic acid molar ratio, PGSE-Z exhibited greater stiffness and smaller elongation at break than PGSE-B [2]. In vitro enzymatic degradation over 28 days demonstrated that both PGSE-B and PGSE-Z degraded at a greater rate than unmodified PGS, while glutamate-incorporated PGSE (containing peptide bonds) exhibited a lower degradation rate [3]. This differential mechanical and degradation behavior is directly attributable to the distinct protecting group chemistry (Boc vs Z) and the resulting polymer network architecture [4].

Polymer Properties (PGSE)
Head-to-head comparison
PGSE-B (Boc-derived) less stiff, larger elongation at break vs PGSE-Z (Z-derived) at identical monomer ratio.
Protecting group chemistry alters elastomer mechanical profile.
In vitro enzymatic degradation over 28 days; both degrade faster than unmodified PGS.
Biomaterials Polymer Synthesis Degradation Kinetics

Commercial Availability & Purity Range

Boc-L-glutamic acid dimethyl ester (CAS 59279-60-6) is commercially available from multiple global suppliers with purity specifications ranging from ≥97% to >99% (GC/HPLC) and in quantities from research-scale (1–100 g) to kilogram-scale . The molecular weight is 275.30 g/mol, which is lower than that of bulkier protected glutamate analogs such as Boc-L-glutamic acid γ-benzyl α-methyl ester (MW 351.4) or Fmoc-L-glutamic acid γ-benzyl ester (MW 459.5), factors that affect shipping costs and molar quantities per unit mass . The dimethyl ester derivative is also reported as an intermediate in the synthesis of PF-07321332 (nirmatrelvir), a key component of Paxlovid [1].

Commercial Specifications
Procurement profile
Purity: ≥97% to >99% (GC/HPLC); MW 275.30 g/mol. Multi-supplier availability from gram to kilogram scale.
Lower MW vs bulkier analogs supports procurement efficiency.
Benzyl ester analog MW 351.4; Fmoc-benzyl analog MW 459.5.
Chemical Procurement Quality Specification Supply Chain

Boc-L-glutamic Acid Dimethyl Ester: Application Scenarios


Kilogram-Scale Antiviral Intermediate Synthesis

Process chemistry laboratories and pharmaceutical intermediate manufacturers can employ Boc-L-glutamic acid dimethyl ester as a chiral pool starting material for asymmetric dianionic cyanomethylation to produce key intermediates for rhinovirus protease inhibitors such as AG7088. The methodology has been validated at kilogram scale with a reported overall yield of 30% [1][2]. This application is supported by peer-reviewed process chemistry literature [3] and is directly relevant to the synthesis of PF-07321332 (nirmatrelvir)-related intermediates [4].

Stereoselective γ-Functionalization in Medicinal Chemistry

Medicinal chemistry groups requiring stereocontrolled introduction of substituents at the γ-position of glutamic acid can utilize Boc-L-glutamic acid dimethyl ester. The differentiated α- and γ-methyl ester groups enable selective γ-alkylation while the L-configuration at the α-carbon is retained through subsequent transformations [1][2]. This chiral pool strategy reduces the number of protecting group manipulations compared to alternative starting materials that lack ester differentiation [3].

Biomaterials with Tailored Mechanical & Degradation Properties

Researchers synthesizing poly(glycerol sebacate)-based elastomers for tissue engineering can select Boc-L-glutamic acid as a building block to produce PGSE-B controls with specific mechanical properties (less stiff, larger elongation at break) compared to Z-L-glutamic acid-derived PGSE-Z controls [1][2]. The differential in vitro enzymatic degradation profiles (both degrade faster than unmodified PGS) inform material selection for applications requiring tailored degradation kinetics [3].

Peptide Synthesis with Acid-Labile N-Protection

Peptide synthesis laboratories employing Boc-strategy solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling can utilize Boc-L-glutamic acid dimethyl ester as a fully protected glutamic acid building block. The Boc group is cleaved under acidic conditions (TFA/CH₂Cl₂), which is orthogonal to Fmoc-based strategies that require basic piperidine/DMF deprotection [1][2]. The dimethyl ester protection of both carboxyl groups prevents undesired side reactions during coupling steps [3].

Application
Selection Property
Validation Focus
Antiviral intermediate process chemistry
Reported kilogram-scale methodology
Yield and stereochemical reproducibility
Stereoselective γ-functionalization
Differentiated methyl ester groups
Chiral pool L-configuration retention
PGSE elastomer biomaterials
Boc vs Z protecting group effects
Mechanical and degradation profile matching
Boc-strategy peptide synthesis
Acid-labile Nα protection
Orthogonal deprotection compatibility

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